N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Lipophilicity Drug design SAR

Research teams optimizing TRPV1-targeted analgesics face a critical procurement risk: generic substitution with close analogs (e.g., 6-methoxy or 4-ethoxy isomers) yields quantitatively different biological outcomes that cannot be predicted without comparative data. CAS 899734-98-6 eliminates this uncertainty. • Preferred 6-ethoxy, N-benzyl, furan-2-carboxamide configuration matching the most active SAR envelope in patent WO2006068592A1. • ΔcLogP ≈ +0.6 vs. 6-methoxy analog - enabling controlled comparative ADME studies (Caco-2, microsomal stability). • 6-ethoxy vs. 4-ethoxy regioisomer pair available for head-to-head selectivity profiling. In stock. Standard packs: 10 mg, 50 mg, 100 mg, or bulk custom.

Molecular Formula C21H18N2O3S
Molecular Weight 378.45
CAS No. 899734-98-6
Cat. No. B2758828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS899734-98-6
Molecular FormulaC21H18N2O3S
Molecular Weight378.45
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C21H18N2O3S/c1-2-25-16-10-11-17-19(13-16)27-21(22-17)23(14-15-7-4-3-5-8-15)20(24)18-9-6-12-26-18/h3-13H,2,14H2,1H3
InChIKeyCACQAPIFVJHAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide Product Profile


N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 899734-98-6) is a synthetic, small-molecule benzothiazolecarboxamide derivative with the molecular formula C21H18N2O3S and a molecular weight of 378.4 g/mol . It belongs to a class of compounds claimed in patent WO2006068592A1 (AstraZeneca) as TRPV1 receptor antagonists for the treatment of acute, chronic, neuropathic, and inflammatory pain [1]. Its structure features a 6-ethoxybenzothiazole core, an N-benzyl substituent on the carboxamide nitrogen, and a furan-2-carbonyl moiety—three structural elements whose precise combination distinguishes it from other in-class candidates.

Why Generic Substitution Fails


In the benzothiazolecarboxamide series, the 6-ethoxy substituent, the N-benzyl group, and the furan-2-carbonyl moiety each contribute independently to target engagement and pharmacokinetic behaviour. The patent SAR for TRPV1 antagonism demonstrates that alteration of the 6-alkoxy group from ethoxy to methoxy, or relocation to the 4-position, significantly modulates in vitro potency [1]. Furthermore, the N-benzyl substituent is a critical pharmacophoric element; its removal—yielding a simple N-H carboxamide—abolishes activity in this series. Generic interchange with close analogs such as N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 899734-92-0) or the 4-ethoxy positional isomer (CAS 900004-58-2) may therefore result in quantitatively different biological outcomes that cannot be predicted without explicit comparative data. The quantitative evidence below provides the basis for prioritizing the 6-ethoxy, N-benzyl, furan-2-yl configuration.

Differentiation Evidence


Lipophilicity: 6-Ethoxy vs. 6-Methoxy

The 6-ethoxy substituent confers measurably higher lipophilicity relative to the 6-methoxy analog. Computed cLogP for N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is approximately 4.14 (iLOGP), whereas the 6-methoxy analog (CAS 899734-92-0) yields an estimated cLogP of approximately 3.5, representing a delta of ~0.6 log units . This difference is consequential for membrane permeability and CNS penetration potential within the TRPV1 pain-target class.

Lipophilicity Drug design SAR

TRPV1 Antagonism: SAR Positioning

Patent WO2006068592A1 explicitly designates 6-alkoxybenzothiazole-2-carboxamides bearing an N-benzyl substituent as preferred TRPV1 antagonists [1]. Within this class, the 6-ethoxy group is claimed as a preferred R1 substituent alongside methyl and halogen. The patent discloses that compounds of formula (I) with R1 = ethoxy at the 6-position, combined with an N-benzyl group and a heteroaryl carboxamide (furan-2-yl), exhibit in vitro functional antagonism of human TRPV1 [1]. Although exact IC50 values for the specific CAS 899734-98-6 compound are not publicly disclosed, the patent's SAR tables indicate that 6-alkoxy substitution is superior to unsubstituted or 6-halo analogs for TRPV1 potency. The N-benzyl group is essential; N-H analogs are inactive [1].

TRPV1 antagonist Pain Benzothiazolecarboxamide

6-Ethoxy vs. 4-Ethoxy Regioisomer Comparison

The 6-ethoxy positional isomer (CAS 899734-98-6) is structurally distinct from the 4-ethoxy isomer (CAS 900004-58-2). In benzothiazole SAR, the position of the alkoxy substituent on the phenyl ring governs the electronic distribution and steric presentation of the H-bond accepting oxygen to the target binding site [1]. Patent WO2006068592A1 specifically designates 6-substitution as preferred for TRPV1 activity; 4-substitution is not exemplified as a high-potency configuration in this class. Although direct comparative IC50 data between the two regioisomers are not publicly available for the furan-2-carboxamide series, the patent's explicit preference for 6-substitution constitutes a meaningful selection criterion [1].

Regioisomerism Target selectivity Benzothiazole

Furan-2-Carboxamide Heteroaryl Comparison

The furan-2-carboxamide moiety presents a distinct electronic profile compared to thiophene-2-carboxamide or isoxazole-5-carboxamide analogs within the benzothiazolecarboxamide series. Furan is a π-electron-rich heterocycle with a dipole moment of approximately 0.7 D (vs. 0.5 D for thiophene), which influences hydrogen-bond acceptor capacity at the ring oxygen and π-stacking interactions with aromatic residues in the TRPV1 binding pocket [1]. Patent WO2006068592A1 exemplifies furan-2-yl as a preferred heteroaryl group in the carboxamide position, alongside oxazolyl and pyridinyl, but not thiophene in the most preferred embodiments [1]. The specific combination of furan-2-carboxamide with N-benzyl and 6-ethoxybenzothiazole represents a unique intersection of three independently optimized pharmacophoric elements.

Heterocyclic chemistry Furan Carboxamide SAR

Application Scenarios


TRPV1 Antagonist Lead Optimization

Based on patent WO2006068592A1, this compound serves as a structurally validated starting point for TRPV1 antagonist lead optimization programs targeting neuropathic, inflammatory, and chronic pain indications [1]. Its 6-ethoxy, N-benzyl, furan-2-carboxamide configuration aligns with the most preferred SAR envelope, making it suitable for systematic analoging studies where modifications at any single position can be benchmarked against this reference compound. Procurement for academic or industrial pain research programs is justified by the compound's direct mapping to the claimed IP space.

6-Ethoxy vs. 6-Methoxy Pharmacokinetic Profiling

The computed cLogP differential of approximately +0.6 log units between the 6-ethoxy target compound and its 6-methoxy analog makes this pair well-suited for comparative in vitro ADME studies (Caco-2 permeability, microsomal stability, plasma protein binding) [1]. Such studies can quantify the impact of the ethoxy-to-methoxy swap on oral bioavailability parameters, providing valuable data for medicinal chemistry teams optimizing benzothiazolecarboxamide leads.

Regioisomer Selectivity Profiling

The availability of both 6-ethoxy (CAS 899734-98-6) and 4-ethoxy (CAS 900004-58-2) regioisomers enables head-to-head selectivity profiling experiments to determine how the position of the alkoxy group influences target binding affinity, off-target interactions, and functional activity [1]. Such studies are valuable for elucidating the structural determinants of benzothiazolecarboxamide pharmacology and for teaching purposes in advanced medicinal chemistry coursework.

Benzothiazolecarboxamide Focused Library Construction

For organizations building focused screening libraries around the benzothiazolecarboxamide chemotype, CAS 899734-98-6 represents a key exemplar that captures three critical pharmacophoric elements (6-ethoxy, N-benzyl, furan-2-yl) in a single compound [1]. Its inclusion in a screening deck ensures representation of the preferred substitution pattern from the TRPV1 patent literature, alongside analogs bearing alternative alkoxy, N-substituent, and heteroaryl variations for comprehensive SAR coverage.

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